molecular formula C14H16N2O3S B5524222 2,4,6-trimethyl-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide

2,4,6-trimethyl-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide

Cat. No. B5524222
M. Wt: 292.36 g/mol
InChI Key: ZDDDRMWDAKXLKB-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-oxo-1,2-dihydro-3-pyridinyl)benzenesulfonamide is a compound of interest in the field of chemistry due to its structural uniqueness and potential applications in material science, pharmacology, and biochemical research. While specific research directly addressing this compound is scarce, insights can be drawn from studies on similar benzenesulfonamide derivatives.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines in the presence of a base. For example, the synthesis of N-pyridin-3-yl-benzenesulfonamide was achieved through the reaction of benzene sulfonyl chloride with 3-aminopyridine, yielding the sulfonamide in high purity (Ijuomah et al., 2022).

Molecular Structure Analysis

The molecular and supramolecular structures of related benzenesulfonamide derivatives have been reported, showcasing various bonding and structural configurations. The N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and hydrogen bonding patterns play crucial roles in determining the molecular conformation and the resulting supramolecular architecture (Jacobs et al., 2013).

Chemical Reactions and Properties

Benzenesulfonamide derivatives engage in various chemical reactions, contributing to their broad utility in synthesis and material science. They have been used as ligands in metal coordination, influencing the properties of the resulting complexes. The functional groups attached to the benzenesulfonamide core can dramatically affect the compound's reactivity and interaction with metals (Jacobs et al., 2013).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular geometry. For instance, the extensive π–π interactions and hydrogen bonding patterns contribute to the solid-state structures and stability of these compounds (Jacobs et al., 2013).

Chemical Properties Analysis

Benzenesulfonamides exhibit a range of chemical properties, including their ability to act as inhibitors for enzymes like carbonic anhydrases, showcasing their potential in medicinal chemistry and drug design. Their chemical stability, reactivity, and interactions with biological molecules are key areas of interest in understanding their utility in various applications (Gul et al., 2016).

Scientific Research Applications

  • Anticancer Activity : Research on novel indenopyridine derivatives, closely related to the mentioned compound, has demonstrated significant anticancer activity. For instance, certain derivatives exhibited potent in vitro anticancer activity against breast cancer cell lines, outperforming the reference drug Doxorubicin in some cases (Ghorab & Al-Said, 2012).

  • Chemical Nucleases : Compounds derived from 2-picolylamine, which shares structural similarity with the subject compound, have been used to create coordination compounds with Cu(II). These compounds act as chemical nucleases, generating reactive oxygen species like hydroxyl and singlet oxygen-like species (Macías et al., 2006).

  • Antimicrobial Activity : The synthesis and characterization of N-pyridin-3-yl-benzenesulfonamide, a compound structurally related to the query compound, demonstrated great antimicrobial activity against both Gram-positive and Gram-negative bacteria (Ijuomah, Ike, & Obi, 2022).

  • Cytotoxicity and Carbonic Anhydrase Inhibition : A study on 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides revealed interesting cytotoxic activities crucial for anti-tumor studies. Some derivatives also strongly inhibited human carbonic anhydrase isoforms, which could be significant for drug development (Gul et al., 2016).

  • Hybrid Antimicrobial Molecules : Research on hybrid molecules between benzenesulfonamides and benzo[d]isothiazol-3-ones showed that these compounds exhibit moderate antibacterial properties, particularly against Gram-positive bacteria. This highlights the potential for developing new antimicrobial agents (Zani et al., 2009).

  • Photophysicochemical Properties : Zinc(II) phthalocyanine substituted with benzenesulfonamide units has been studied for its photophysicochemical properties. These studies are crucial for understanding the potential of such compounds in photodynamic therapy, an alternative therapy in cancer treatment (Öncül, Öztürk, & Pişkin, 2022).

  • Structural Characterization : Methylbenzenesulfonamide CCR5 antagonists have been synthesized and structurally characterized, highlighting their potential use in preventing human HIV-1 infection (Cheng De-ju, 2015).

properties

IUPAC Name

2,4,6-trimethyl-N-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-9-7-10(2)13(11(3)8-9)20(18,19)16-12-5-4-6-15-14(12)17/h4-8,16H,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDDRMWDAKXLKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CNC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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